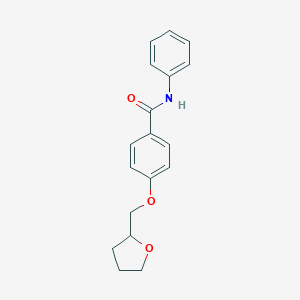![molecular formula C20H24N2O2 B250516 2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained importance in scientific research due to its potential applications in various fields. This compound is commonly known as BMA-155, and it is a member of the benzamide family of compounds. BMA-155 has been shown to have promising effects in the fields of neuroscience, cancer research, and drug discovery.
作用機序
BMA-155 exerts its effects by inhibiting the activity of CK2. CK2 is a protein kinase that phosphorylates a wide range of proteins involved in various cellular processes. Inhibition of CK2 by BMA-155 leads to the downregulation of several signaling pathways, including the Akt/mTOR and MAPK pathways. This downregulation results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
BMA-155 has been shown to have potent effects on cell proliferation and apoptosis in various cell lines. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. BMA-155 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using BMA-155 in laboratory experiments is its potency and specificity. BMA-155 has been shown to have potent effects on CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using BMA-155 is its potential toxicity. BMA-155 has been shown to have toxic effects on some cell lines, and caution should be exercised when using this compound in laboratory experiments.
将来の方向性
There are several future directions for research on BMA-155. One potential direction is the development of BMA-155 analogs with improved potency and specificity. Another potential direction is the investigation of the effects of BMA-155 on other signaling pathways and cellular processes. Additionally, the potential use of BMA-155 in the treatment of neurodegenerative diseases and inflammatory diseases warrants further investigation.
合成法
The synthesis of BMA-155 involves the reaction of 2-phenylethylamine with butyryl chloride, followed by the reaction of the resulting product with 4-aminobenzophenone. The final product is then purified using column chromatography. The synthesis of BMA-155 is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
BMA-155 has been shown to have potential applications in the field of neuroscience. It has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of neuronal signaling. Inhibition of CK2 has been linked to the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
2-[butanoyl(methyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-9-19(23)22(2)18-13-8-7-12-17(18)20(24)21-15-14-16-10-5-4-6-11-16/h4-8,10-13H,3,9,14-15H2,1-2H3,(H,21,24) |
InChIキー |
GFOMJBBOLKUWAB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
正規SMILES |
CCCC(=O)N(C)C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
